
1-(4-Ethynylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethynylphenyl)ethan-1-amine is an organic compound with the molecular formula C10H11N It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
The synthesis of 1-(4-Ethynylphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and ethynylmagnesium bromide.
Grignard Reaction: The ethynylmagnesium bromide is reacted with 4-bromoacetophenone to form 1-(4-ethynylphenyl)ethanone.
Reduction: The resulting 1-(4-ethynylphenyl)ethanone is then reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Ethynylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Tetrahydrofuran (THF), ethanol
Major products formed from these reactions include ketones, alcohols, and substituted amines.
Scientific Research Applications
1-(4-Ethynylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethynylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Ethynylphenyl)ethan-1-amine can be compared with similar compounds such as:
1-(4-Ethynylphenyl)ethanone: This compound lacks the amine group and is primarily used in different synthetic applications.
1-(4-Ethynylphenyl)ethanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical reactivity and applications.
This compound hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its combination of the ethynyl and amine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-(4-ethynylphenyl)ethanamine |
InChI |
InChI=1S/C10H11N/c1-3-9-4-6-10(7-5-9)8(2)11/h1,4-8H,11H2,2H3 |
InChI Key |
LMPWVOBLZARDJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


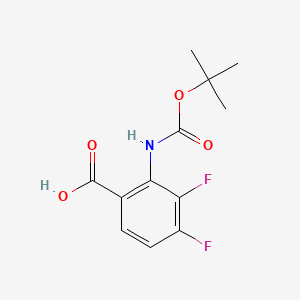
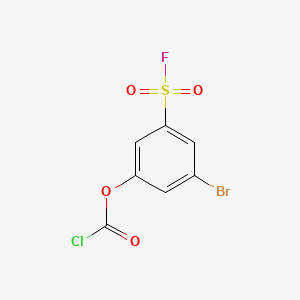
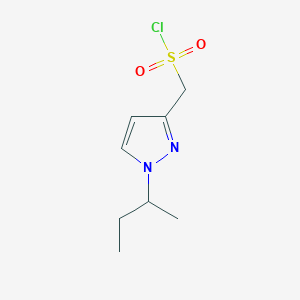
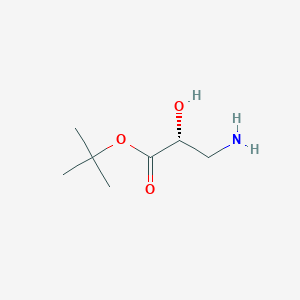

![2-chloro-5-[(2S)-oxiran-2-yl]pyridine](/img/structure/B13525247.png)
![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid](/img/structure/B13525254.png)



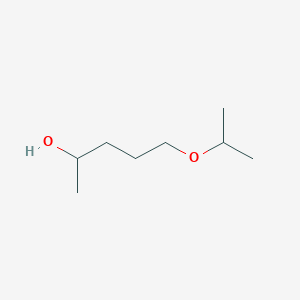
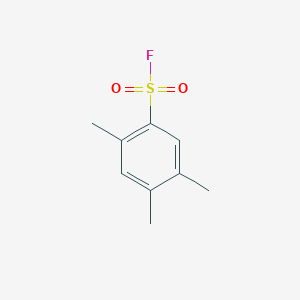

![6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide](/img/structure/B13525291.png)
